1-Aminohexan-3-ol

Description

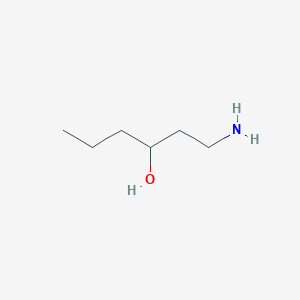

Structure

3D Structure

Properties

IUPAC Name |

1-aminohexan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLJNYYAWMTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical and physical properties of 1-Aminohexan-3-ol?

An In-Depth Technical Guide to 1-Aminohexan-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Aminohexan-3-ol, a chiral bifunctional molecule of significant interest in synthetic chemistry. As a Senior Application Scientist, the following sections synthesize its known properties, predictive characterization data, and practical methodologies to support its application in research and development.

Introduction: The Strategic Value of 1-Aminohexan-3-ol

1-Aminohexan-3-ol is a linear six-carbon amino alcohol featuring a primary amine at the C-1 position and a secondary alcohol at the C-3 position. This specific arrangement of functional groups, known as a 1,3-amino alcohol, is a privileged motif in medicinal chemistry and a versatile building block in organic synthesis.[1][2] The presence of a stereocenter at the C-3 carbon imparts chirality, making it a valuable precursor for the enantioselective synthesis of complex target molecules. Its dual functionality allows for orthogonal chemical modifications, providing a strategic advantage in the construction of pharmaceutical intermediates and novel chemical entities.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all scientific inquiry. The key identifiers and structural details for 1-Aminohexan-3-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-aminohexan-3-ol | [3][4] |

| CAS Number | 15991-62-5 | [3][4] |

| Molecular Formula | C₆H₁₅NO | [3][4] |

| Molecular Weight | 117.19 g/mol | [4] |

| Canonical SMILES | CCCC(CCN)O | [4] |

| InChI Key | NNNLJNYYAWMTDI-UHFFFAOYSA-N | [3] |

| Appearance | Liquid | [3] |

The structure contains a primary amine (-NH₂) and a secondary alcohol (-OH), which are key to its chemical reactivity. The carbon at position 3 is a chiral center, meaning 1-Aminohexan-3-ol can exist as two non-superimposable mirror images or enantiomers, (R)-1-aminohexan-3-ol and (S)-1-aminohexan-3-ol.

Physicochemical Properties: A Comparative Overview

While extensive experimental data for 1-Aminohexan-3-ol is not widely published, its properties can be reliably predicted using computational models and comparison with structurally similar compounds. These properties are crucial for predicting its behavior in various solvent systems and its potential for biological activity.

| Property | Predicted/Known Value | Significance in Drug Development | Source |

| XLogP3 | 0.3 | Predicts lipophilicity and membrane permeability. A low value suggests good water solubility. | [4] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Estimates the molecule's surface polarity, a key factor in cell permeability and oral bioavailability. | [4] |

| Hydrogen Bond Donor Count | 2 | Influences solubility and binding affinity to biological targets. | --- |

| Hydrogen Bond Acceptor Count | 2 | Affects solubility and receptor-ligand interactions. | --- |

| Rotatable Bond Count | 4 | Relates to conformational flexibility, which impacts target binding. | --- |

| Storage Temperature | 4 °C | Recommended for maintaining chemical stability and preventing degradation. | [3] |

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The predicted proton NMR spectrum in a solvent like CDCl₃ would show distinct signals for each unique proton environment. Protons on carbons adjacent to the amine (C1) and alcohol (C3) groups would be deshielded, appearing at a higher chemical shift (downfield). The labile protons of the -NH₂ and -OH groups would appear as a broad singlet, and their chemical shift would be concentration and solvent-dependent.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | multiplet | 1H | H-3 (CH-OH) |

| ~2.8 | triplet | 2H | H-1 (CH₂-NH₂) |

| ~1.6 | multiplet | 2H | H-2 (CH₂) |

| ~1.4 | multiplet | 4H | H-4, H-5 (CH₂, CH₂) |

| ~0.9 | triplet | 3H | H-6 (CH₃) |

| variable (1.5-3.5) | broad singlet | 3H | -NH₂, -OH |

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on the number of unique carbon atoms and their chemical environment. Carbons bonded to the electronegative oxygen and nitrogen atoms will be the most downfield.[7]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~72 | C-3 (CH-OH) |

| ~45 | C-1 (CH₂-NH₂) |

| ~39 | C-4 (CH₂) |

| ~36 | C-2 (CH₂) |

| ~19 | C-5 (CH₂) |

| ~14 | C-6 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 1-Aminohexan-3-ol, the key diagnostic peaks would be:[8]

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.

-

N-H Stretch: A medium, and potentially split, absorption around 3300-3500 cm⁻¹, indicative of a primary amine. This often overlaps with the O-H stretch.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the alkyl chain.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, confirming the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), 1-Aminohexan-3-ol would be expected to show:[9][10]

-

Molecular Ion (M⁺): A peak at m/z = 117.

-

Key Fragments: Alpha-cleavage is a dominant fragmentation pathway for amines and alcohols.[9] Common fragments would include:

-

m/z = 87: Loss of an ethyl radical (•CH₂CH₃) from the C3-C4 bond cleavage.

-

m/z = 74: Cleavage between C2 and C3, resulting in [HO-CH-CH₂-NH₂]⁺.

-

m/z = 30: A common fragment for primary amines, [CH₂=NH₂]⁺.

-

[M-18]⁺: Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 99.

-

Experimental Protocols for Characterization

The following protocols describe self-validating systems for the rigorous characterization of synthesized or procured 1-Aminohexan-3-ol.

Protocol: NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality NMR data for definitive structural confirmation.

-

Sample Preparation: Accurately weigh 10-20 mg of 1-Aminohexan-3-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube.

-

Causality: The choice of solvent is critical. CDCl₃ is standard for many organic molecules, but DMSO-d₆ can be superior for resolving O-H and N-H protons.

-

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution and dispersion.

-

Shimming: Before acquisition, carefully shim the magnetic field to maximize its homogeneity. This is a critical step for obtaining sharp, well-defined peaks and is validated by observing the narrow line shape of the solvent reference signal.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-12 ppm and that the relaxation delay is sufficient (typically 1-2 seconds) to allow for full magnetization recovery.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A more concentrated sample (30-50 mg) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Workflow for Chemical Characterization

The logical flow for characterizing a chemical sample like 1-Aminohexan-3-ol involves a multi-technique approach to confirm both structure and purity.

Caption: A validated workflow for the comprehensive characterization of 1-Aminohexan-3-ol.

Plausible Synthetic Strategies

Optically pure 1,3-amino alcohols are valuable synthons, and several reliable methods exist for their preparation.[2] While a specific, optimized synthesis for 1-Aminohexan-3-ol is not prominently documented, the following strategies represent logical and field-proven approaches.

-

Strategy A: Reductive Amination of a β-Hydroxy Ketone: This is a highly convergent approach.[11] An aldol reaction to form 1-hydroxyhexan-3-one, followed by a directed reductive amination, would yield the target syn-1,3-amino alcohol. The use of a catalyst like Ti(iOPr)₄ can chelate to the hydroxyl and imine intermediate, directing the hydride reduction to achieve high diastereoselectivity.[11][12]

-

Strategy B: Reduction of a β-Amino Ketone: The synthesis of the precursor 1-aminohexan-3-one[13] followed by stereoselective reduction of the ketone (e.g., using sodium borohydride or more sophisticated chiral reducing agents) provides a direct route to the amino alcohol.

-

Strategy C: Nucleophilic Ring-Opening of an Epoxide: A common and reliable method for generating amino alcohols involves the ring-opening of an epoxide with an amine nucleophile.[14][15][16] Starting with 1,2-epoxyhexane, reaction with ammonia or a protected ammonia equivalent would lead to a mixture of regioisomers. While this route can be effective, controlling the regioselectivity to favor attack at the C-2 position to yield 1-aminohexan-2-ol can be challenging; thus, this route is less direct for the desired 3-ol isomer. A more tailored epoxide precursor would be required.

Caption: Key synthetic pathways for the preparation of 1-Aminohexan-3-ol.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on aggregated GHS data, 1-Aminohexan-3-ol should be treated as a hazardous substance.[3][4]

-

GHS Hazard Classification:

-

Signal Word: Danger[3]

Mandatory Safety Protocol

Adherence to a strict safety protocol is non-negotiable when handling corrosive and irritating chemicals.[17][18][19][20][21]

-

Engineering Controls: Always handle 1-Aminohexan-3-ol inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use compatible, properly sealed containers.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed and store at the recommended temperature of 4°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Logical flow for the safe handling of 1-Aminohexan-3-ol.

Conclusion

1-Aminohexan-3-ol is a molecule with significant potential as a chiral building block in synthetic and medicinal chemistry. While comprehensive experimental data is sparse in public databases, its chemical and physical properties can be reliably predicted through computational analysis and comparison with analogous structures. The protocols and strategies outlined in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering researchers to confidently incorporate this valuable synthon into their drug discovery and development programs.

References

-

Yang, L., Shang, W., Zhang, L., & Zhang, X. (2022). A Ni-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes provides chiral γ-secondary amino alcohols. Organic Letters, 24, 7763-7768. Available at: [Link]

-

Daniel, P. E., Weber, A. E., & Malcolmson, S. J. (2017). Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides. Organic Letters, 19(14), 3719–3722. Available at: [Link]

-

Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267–270. Available at: [Link]

-

White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(45), 18260–18263. Available at: [Link]

-

Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(46), 8369-8372. Available at: [Link]

-

Wang, Z., et al. (2019). Progress on the Synthesis of 1,3-Amino Alcohol. Chinese Journal of Organic Chemistry, 39(1), 69-83. Available at: [Link]

-

Fülöp, F., et al. (2018). Synthesis of 1,3-amino alcohol starting materials. ResearchGate. Available at: [Link]

-

Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Chemical Sinica, 8(2), 256. Available at: [Link]

-

Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. International Journal of Advanced and Applied Sciences, 11(1), 1-8. Available at: [Link]

-

ResearchGate. (2026). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]

-

Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet: AMINO ALCOHOL EA. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

Nippon Nyukazai Co., Ltd. (2015). Safety Data Sheet: AMINO ALCOHOL 2A. Available at: [Link]

-

Amanote Research. (n.d.). Directed Reductive Amination of B-Hydroxy-Ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Amanote. Available at: [Link]

-

Movassaghi, M., et al. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]

-

American Elements. (n.d.). 1-aminohexan-3-ol. American Elements. Available at: [Link]

-

PubChem. (n.d.). 1-Aminohexan-3-ol. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

PubChemLite. (n.d.). 1-aminohexan-3-ol (C6H15NO). Université du Luxembourg. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Available at: [Link]

-

PubChem. (n.d.). 1-Amino-3-hexanone. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4789. Available at: [Link]

-

ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. Available at: [Link]

Sources

- 1. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress on the Synthesis of 1,3-Amino Alcohol [sioc-journal.cn]

- 3. americanelements.com [americanelements.com]

- 4. 1-Aminohexan-3-ol | C6H15NO | CID 18939609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. 1-Amino-3-hexanone | C6H13NO | CID 24973513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. growingscience.com [growingscience.com]

- 16. jsynthchem.com [jsynthchem.com]

- 17. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 18. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. pickeringlabs.com [pickeringlabs.com]

Rational Design and Catalytic Synthesis of 1,3-Amino Alcohols: A Technical Whitepaper

Executive Summary

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active natural products (e.g., sedum alkaloids) and synthetic therapeutics (e.g., the HIV protease inhibitor lopinavir). While the synthesis of 1,2-amino alcohols is well-established via traditional epoxide ring-opening or Sharpless aminohydroxylation, the de novo construction of 1,3-amino alcohols—particularly those requiring the installation of multiple stereocenters or sterically hindered tetrasubstituted carbons—demands sophisticated catalytic strategies.

As a Senior Application Scientist, I have evaluated the current landscape of C–C and C–N bond-forming methodologies. This guide deconstructs the most robust, self-validating synthesis pathways for 1,3-amino alcohols, focusing on the mechanistic causality that drives stereocontrol, regioselectivity, and overall synthetic efficiency.

Core Mechanistic Pathways

Cu-Catalyzed Asymmetric Propargylic Substitution (APS) of Oxetanes

Traditional oxetane ring-opening protocols often suffer from poor regioselectivity and require harsh Lewis acidic conditions. A modern, highly efficient alternative utilizes Cu-catalyzed activation of alkynyl oxetanes to facilitate an Asymmetric Propargylic Substitution (APS).

Mechanistic Causality: The catalytic cycle is driven by the π -activation of the alkyne moiety by a chiral Cu(I) complex. This activation lowers the activation energy for nucleophilic attack by amine pronucleophiles (such as anilines or indolines). The regioselective SN2′ or SN1 -type ring opening is thermodynamically propelled by the relief of the inherent strain (~26 kcal/mol) of the four-membered oxetane ring. This pathway enables the construction of highly functionalized γ -amino alcohols featuring elusive tertiary, tetrasubstituted stereogenic centers[1].

Pd(II)/SOX-Catalyzed Allylic C–H Amination

Direct C–H functionalization circumvents the need for pre-oxidized substrates, streamlining the synthetic sequence. The Pd(II)/sulfoxide (SOX) catalyzed allylic C–H amination is a breakthrough methodology for accessing syn- and anti-1,3-amino alcohol motifs directly from terminal olefins.

Mechanistic Causality: The Pd(II) catalyst selectively cleaves the allylic C–H bond to form a π -allyl palladium intermediate. The critical innovation here is the use of electron-deficient N-nosyl carbamates as nucleophiles. The high acidity of the N-nosyl carbamate ensures a high concentration of the reactive anionic species in situ. The chiral SOX ligand fine-tunes the electrophilicity of the π -allyl intermediate, directing the incoming nitrogen nucleophile to achieve exceptional diastereoselectivity (>20:1 dr). This method is orthogonal to classical nitrene-based C–H aminations,.

Asymmetric Aldol-Tishchenko Reaction of Sulfinimines

For acyclic systems, the aldol-Tishchenko reaction of chiral sulfinimines provides a robust protocol to install multiple stereocenters in a single operational step.

Mechanistic Causality: When a ketone enolate reacts with two equivalents of an aldehyde in the presence of a chiral sulfinyl auxiliary, a cascade reaction is triggered. The initial aldol addition forms an aldolate, which reacts with the second aldehyde equivalent. This is immediately followed by a stereoselective intramolecular hydride transfer via a highly ordered cyclic transition state. The chiral tert-butylsulfinyl group sterically biases this transition state, yielding anti-1,3-amino alcohol derivatives with near-perfect diastereocontrol[2].

Quantitative Data Presentation

The following table summarizes the quantitative performance metrics of the three core methodologies, providing a comparative baseline for synthetic planning.

| Methodology | Catalyst / Key Reagents | Stereochemical Outcome | Typical Yield Range | Key Mechanistic Driver |

| Cu-Catalyzed Oxetane Opening | Cu(I) salts / Chiral Ligands | Enantioselective (up to 90:10 er) | 48–96% | Strain-release driven Asymmetric Propargylic Substitution |

| Pd(II)/SOX Allylic C–H Amination | Pd(OAc)₂ / Chiral SOX Ligand | syn- or anti-selective (>20:1 dr) | 60–91% | Electrophilic π -allyl-Pd functionalization |

| Aldol-Tishchenko Cascade | LDA, Ti(OEt)₄, KOH/MeOH | anti-selective (dr up to >99:1) | 70–85% | Intramolecular hydride transfer via cyclic transition state |

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes internal controls and mechanistic rationales to verify the integrity of the reaction in situ.

Protocol A: Asymmetric Aldol-Tishchenko Reaction of Sulfinimines

Step 1: Sulfinimine Formation

-

Action: In a flame-dried Schlenk flask under N₂, combine (S)-(-)-2-methylpropane-2-sulfinamide (1.0 equiv) and acetophenone (1.0 equiv) in anhydrous THF. Add Ti(OEt)₄ (2.0 equiv) and reflux.

-

Causality & Validation: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium forward. Self-Validation: The reaction progress is visually indicated by a color shift from pale yellow to dark yellow. Complete consumption of the starting materials must be verified by TLC (approx. 19 h) before proceeding.

Step 2: Kinetic Enolate Formation & Cascade Addition

-

Action: Cool the purified sulfinimine to -78 °C in THF. Add freshly prepared LDA (Lithium diisopropylamide) dropwise. Stir for 30 minutes, then add the target aldehyde (2.0+ equiv). Allow the mixture to slowly warm to -28 °C.

-

Causality & Validation: The strict -78 °C temperature ensures kinetic deprotonation at the least hindered site, preventing self-condensation. The slow warming facilitates the intramolecular Tishchenko hydride transfer. Self-Validation: The high diastereomeric ratio (dr >99:1) observed in crude NMR acts as an internal proof of the cyclic transition state's integrity.

Step 3: Saponification to Free 1,3-Amino Alcohol

-

Action: Dissolve the resulting isobutyrate ester intermediate in MeOH. Add KOH (3.8 equiv) and reflux at 75 °C for 16 h.

-

Causality & Validation: The strongly basic conditions selectively cleave the ester linkage without epimerizing the newly formed chiral centers, yielding the pure anti-1,3-amino alcohol after standard aqueous workup.

Protocol B: Pd(II)/SOX Catalyzed Allylic C–H Amination

Reference Standard:.

Step 1: Catalyst Activation & C-H Cleavage

-

Action: Combine the terminal olefin substrate, Pd(OAc)₂ (10 mol%), and the chiral SOX ligand in a suitable non-coordinating solvent.

-

Causality & Validation: The Pd(II) complex preferentially coordinates to the less sterically hindered terminal olefin over internal olefins. Self-Validation: The chemoselectivity of the reaction (leaving internal double bonds intact) serves as an internal control for catalyst specificity.

Step 2: Intermolecular Amination

-

Action: Introduce N-nosyl carbamate to the reaction mixture under mild heating.

-

Causality & Validation: The electron-deficient nature of the N-nosyl carbamate lowers its pKa, ensuring it exists largely as an active anionic nucleophile under the reaction conditions. It attacks the π -allyl-Pd intermediate to form a 6-membered syn-oxazinanone. Self-Validation: The formation of the stable, cyclic oxazinanone intermediate allows for straightforward isolation via flash chromatography, confirming the successful C–N bond formation before final deprotection to the acyclic 1,3-amino alcohol.

Visualizations of Synthetic Workflows

The following diagrams map the logical flow and intermediate states of the discussed catalytic cycles.

Caption: Cu-Catalyzed Asymmetric Propargylic Substitution (APS) of Oxetanes.

Caption: Pd(II)/SOX-Catalyzed Allylic C-H Amination Catalytic Cycle.

References

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: Organic Letters - ACS Publications URL:1

-

Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs Source: Journal of the American Chemical Society (via PMC) URL:

-

Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction of Sulfinimines Source: Organic Syntheses URL:2

-

Palladium-Catalyzed Synthesis of anti-1,3-Amino Alcohols Source: Thieme Connect (Synfacts / J. Am. Chem. Soc.) URL:

Sources

Next-Generation Syntheses of 1,3-Amino Alcohols: A Technical Whitepaper on Catalytic Innovations

Executive Summary: The Strategic Value of 1,3-Amino Alcohols

The 1,3-amino alcohol motif is a privileged pharmacophore embedded in numerous life-saving therapeutics, including HIV protease inhibitors (e.g., lopinavir, ritonavir) and blockbuster antidepressants like (R)-fluoxetine (Prozac). Historically, the synthesis of these acyclic frameworks relied on exhaustive oxidation-state manipulations or the reduction of β-amino ketones, which often suffered from poor atom economy and rigid substrate scopes.

Recent breakthroughs in catalytic methodologies have fundamentally shifted this paradigm. By leveraging precision organocatalysis, transition-metal C–H activation, and umpolung chemistry, researchers can now construct contiguous stereocenters with unprecedented efficiency. This whitepaper synthesizes the latest mechanistic paradigms, offering drug development professionals a robust, self-validating guide to deploying these emerging applications in organic synthesis.

Mechanistic Paradigms in Modern Synthesis

Organocatalytic Hetero-Diels-Alder Reactions

In late 2024, a landmark methodology emerged utilizing an organocatalytic hetero-Diels-Alder reaction to synthesize 1,3-amino alcohols directly from unactivated olefins. Developed by the List research group at the Max Planck Institut für Kohlenforschung, this approach bypasses the need for heavily engineered substrates 1[1].

Causality & Mechanism: The core innovation lies in the in situ generation of N -Boc-formaldimine precursors. Free imines are notoriously unstable and prone to trimerization. By generating them dynamically in the presence of a strongly acidic confined catalyst (such as an imidodiphosphorimidate), the catalyst effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine. This electronic activation facilitates a concerted, highly enantioselective cycloaddition with simple olefins, yielding oxazinane intermediates that are easily hydrolyzed into optically pure 1,3-amino alcohols.

Palladium-Catalyzed Allylic C–H Amination

To streamline syntheses and "skip" burdensome oxygenated intermediates, researchers have developed Pd(II)/sulfoxide-catalyzed allylic C–H amination reactions that yield syn-1,3-amino alcohol motifs2[2].

Causality & Mechanism: The critical variable in this system is the use of an electron-deficient N -nosyl carbamate nucleophile. The strong electron-withdrawing nature of the nosyl group drastically decreases the pKa of the pro-nucleophile. This thermodynamic shift furnishes a higher concentration of the reactive anionic species in situ. Concurrently, the sulfoxide ligand coordinates to the Pd(II) center, promoting heterolytic allylic C–H cleavage over competing Wacker-type oxidation, thereby generating a reactive π -allyl Pd(OAc) intermediate that undergoes intramolecular amination.

Umpolung Additions via 2-Azaallyl Anions

For complex molecular architectures requiring multiple contiguous stereocenters, the umpolung coupling of imines and epoxides represents a powerful strategy3[3].

Causality & Mechanism: Traditional imine chemistry relies on the electrophilicity of the carbon atom. By treating the imine with a strong base, a nucleophilic 2-azaallyl anion is generated (umpolung reactivity). This anion stereoselectively opens epoxides. The rigid transition state dictated by the metal counterion ensures that the resulting 1,3-amino alcohols are formed with >98% site selectivity and >20:1 diastereomeric ratios.

Ruthenium-Catalyzed Alkyne Hydration

Another highly atom-economical route involves the anti-Markovnikov reductive hydration of terminal alkynes using half-sandwich ruthenium complexes4[4]. This method effectively converts propargylic amine derivatives into enantioenriched 1,3-amino alcohols by passing through a metal vinylidene intermediate.

Visualizations of Synthetic Logic

Synthetic pathways for 1,3-amino alcohols highlighting emerging catalytic strategies.

Mechanistic sequence of Pd(II)/sulfoxide-catalyzed allylic C-H amination.

Quantitative Performance Metrics

The following table synthesizes the operational parameters and stereochemical efficiencies of the discussed methodologies, providing a comparative baseline for process chemists.

| Methodology | Catalyst / Key Reagent | Reactive Intermediate | Yield Range | Stereocontrol (dr / ee) | Strategic Advantage |

| Hetero-Diels-Alder | Strong Acid Organocatalyst | N -Boc-formaldimine | 70–95% | >95% ee | Metal-free, highly scalable, step-economical. |

| Allylic C–H Amination | Pd(OAc)₂ / Sulfoxide | π -Allyl Pd(OAc) | 65–88% | >20:1 (syn) | Skips oxygenated intermediates; terminal olefin selective. |

| Umpolung Addition | Strong Base (e.g., KHMDS) | 2-Azaallyl Anion | 75–98% | >20:1 dr | Generates up to 3 contiguous stereocenters directly. |

| Alkyne Hydration | Ru(II) Half-Sandwich | Metal Vinylidene | 60–90% | Enantiospecific | Utilizes abundant, stable terminal alkyne feedstocks. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical phase includes an analytical checkpoint to confirm the mechanistic progression before advancing.

Protocol A: Organocatalytic Hetero-Diels-Alder Synthesis

Objective: Enantioselective synthesis of an oxazinane precursor to a 1,3-amino alcohol.

-

Precursor Assembly: Dissolve the α -amido sulfone (precursor to N -Boc-formaldimine) and the unactivated olefin (2.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere.

-

Catalyst Initiation: Add the chiral imidodiphosphorimidate catalyst (5 mol%) and a mild inorganic base (to trigger imine formation) at -20 °C.

-

Validation Checkpoint 1: Extract a 50 μ L aliquot, filter, and analyze via 1 H NMR. The disappearance of the α -amido sulfone peak and the transient appearance of the imine C–H signal at ∼ 8.2 ppm confirms successful in situ generation.

-

-

Cycloaddition: Stir the reaction mixture at -20 °C for 24 hours.

-

Validation Checkpoint 2: TLC monitoring (Hexanes/EtOAc 8:2) must show the complete consumption of the limiting reagent and the emergence of a new UV-active spot (the oxazinane).

-

-

Quench & Hydrolysis: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, concentrate, and subject the crude oxazinane to mild acidic hydrolysis (e.g., 1M HCl in THF) to unveil the 1,3-amino alcohol.

-

Final Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H). Expected ee >95%.

Protocol B: Pd(II)-Catalyzed Allylic C–H Amination

Objective: Synthesis of a syn-1,3-amino alcohol motif via a 6-membered oxazinanone.

-

Substrate Preparation: In a flame-dried 1-dram vial, add the homoallylic N -nosyl carbamate (1.0 equiv) and phenyl benzoquinone (2.0 equiv) as the stoichiometric oxidant.

-

Catalyst Addition: Introduce Pd(OAc)₂ (10 mol%) and the chiral sulfoxide ligand (10 mol%) in 1,4-dioxane (0.2 M).

-

Validation Checkpoint 1: Observe the reaction mixture color. A shift from pale yellow to a deep red/brown indicates the active coordination of the Pd(II)/sulfoxide complex.

-

-

C–H Cleavage & Amination: Heat the sealed vial to 45 °C for 48 hours.

-

Validation Checkpoint 2: Perform GC-MS analysis. The chromatogram must show the complete disappearance of the terminal olefin starting material and the presence of the desired product mass [M]+ .

-

-

Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate and purify via column chromatography.

-

Final Validation: Analyze the purified oxazinanone via 2D NMR (NOESY) and 1 H NMR. The coupling constants ( J -values) of the ring protons will confirm the diastereoselectivity; a J -value of 2–3 Hz between the relevant methine protons confirms the syn-relationship (contrasting with 8–10 Hz for anti).

References

-

Components of important drugs are being made of simple chemicals Max Planck Institut für Kohlenforschung / Journal of the American Chemical Society (JACS), 2024. URL:[Link]

-

Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs National Institutes of Health (NIH) / PMC. URL:[Link]

-

Umpolung Synthesis of 1,3-Amino Alcohols: Stereoselective Addition of 2-Azaallyl Anions to Epoxides Organic Letters, American Chemical Society (ACS). URL:[Link]

-

Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Sources

- 1. Catalytic Asymmetric Cycloaddition of Olefins [kofo.mpg.de]

- 2. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Protocol for the stereoselective synthesis of 1-Aminohexan-3-ol.

Application Note: Protocol for the Stereoselective Synthesis of 1-Aminohexan-3-ol via Asymmetric Transfer Hydrogenation

Introduction & Strategic Overview

1-Aminohexan-3-ol is a highly versatile chiral 1,3-amino alcohol building block[1]. The 1,3-amino alcohol motif is a critical structural determinant prevalent in retroviral protease inhibitors, numerous antibiotics, and complex natural products, making its stereoselective synthesis highly valuable to drug development professionals[2].

While conventional reductions of β-amino ketones using complex hydrides or Samarium(II) iodide (SmI 2 ) are effective for generating diastereomeric mixtures when a chiral center is already present[2], achieving absolute enantiocontrol from an achiral β-amino ketone requires precision asymmetric catalysis. This protocol details a highly robust, scalable, and stereoselective synthesis of (S)-1-aminohexan-3-ol starting from the commercially available 1-aminohexan-3-one[3]. The core transformation relies on Noyori Asymmetric Transfer Hydrogenation (ATH) using a chiral Ruthenium-TsDPEN catalyst, a method proven to be highly effective for β-amino ketones[4].

Mechanistic Causality: Why These Reagents? (E-E-A-T)

To ensure high fidelity and reproducibility, every reagent in this workflow is selected based on strict mechanistic rationale:

-

N -Boc Protection: Free primary amines strongly coordinate to transition metals. If left unprotected, the amine moiety of 1-aminohexan-3-one will poison the ruthenium catalyst or lead to undesired imine/enamine side reactions. Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate prevents catalyst deactivation and significantly enhances the enantiomeric excess ( ee ) by removing competing coordination pathways.

-

RuCl Catalyst: This specific chiral catalyst operates via an outer-sphere bifunctional mechanism. The ruthenium center and the NH proton of the TsDPEN ligand simultaneously interact with the ketone oxygen, delivering a hydride and a proton in a highly organized six-membered pericyclic transition state. The spatial arrangement dictated by the (S,S)-ligand exclusively exposes the re-face of the ketone, reliably yielding the (S)-alcohol.

-

Formic Acid/Triethylamine (TEAF) Azeotrope: Instead of using hazardous high-pressure H 2 gas, TEAF serves as a liquid hydrogen donor. The irreversible decarboxylation of formic acid into CO 2 gas provides a strong thermodynamic driving force, pushing the equilibrium entirely toward the alcohol product, which is critical for achieving >99% conversion.

Experimental Workflow

Figure 1: Stereoselective synthetic workflow for (S)-1-aminohexan-3-ol via Noyori ATH.

Materials and Reagents

Table 1: Stoichiometry and Reagent Roles

| Reagent | MW ( g/mol ) | Equivalents | Role |

|---|---|---|---|

| 1-Aminohexan-3-one HCl | 151.63 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc 2 O) | 218.25 | 1.05 | Protecting Group | | Triethylamine (Et 3 N) | 101.19 | 2.2 | Base | | RuCl | 636.24 | 0.01 | Chiral Catalyst | | Formic Acid / Et 3 N (5:2) | N/A | Solvent | Hydride Source | | 4M HCl in Dioxane | 36.46 | 3.0 | Deprotecting Agent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of N -Boc-1-aminohexan-3-one

-

Suspend 1-aminohexan-3-one hydrochloride (10.0 g, 65.9 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (20.2 mL, 145 mmol, 2.2 equiv) dropwise. The solution will become homogeneous as the free base is generated.

-

Add Boc 2 O (15.1 g, 69.2 mmol, 1.05 equiv) dissolved in DCM (20 mL) dropwise over 30 minutes.

-

Warm the mixture to room temperature (25 °C) and stir for 4 hours.

-

Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3) and stain with Ninhydrin. The complete disappearance of the free amine (ninhydrin active, purple spot at R f ~0.1) and the appearance of the Boc-product (ninhydrin negative until heated with acid, R f ~0.6) confirms complete protection.

-

Quench with saturated aqueous NH 4 Cl (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na 2 SO 4 , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

-

In a rigorously dried Schlenk flask, dissolve N -Boc-1-aminohexan-3-one (10.0 g, 46.4 mmol) in a Formic Acid/Triethylamine azeotrope (TEAF, 5:2 molar ratio, 25 mL). Note: TEAF provides both the solvent medium and the hydride source.

-

Degas the solution by sparging with argon for 15 minutes to prevent catalyst oxidation.

-

Add the RuCl catalyst (295 mg, 0.46 mmol, 1.0 mol%).

-

Stir the reaction mixture at 30 °C for 16 hours. An active evolution of CO 2 gas will be observed initially, driving the reaction forward.

-

Self-Validation Check: Take a 50 µL aliquot, dilute with the mobile phase, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min). The chromatogram must show >98% ee for the (S)-enantiomer. A single peak confirms the stereochemical integrity of the ATH step before proceeding.

-

Dilute the mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with saturated NaHCO 3 to neutralize residual formic acid, dry over MgSO 4 , and concentrate. Purify via flash chromatography to yield (S)- N -Boc-1-aminohexan-3-ol.

Step 3: Deprotection to (S)-1-Aminohexan-3-ol

-

Dissolve (S)- N -Boc-1-aminohexan-3-ol (8.0 g, 36.8 mmol) in anhydrous DCM (40 mL).

-

Cool to 0 °C and slowly add 4M HCl in Dioxane (27.6 mL, 110 mmol, 3.0 equiv).

-

Stir at room temperature for 2 hours.

-

Self-Validation Check: Monitor by MS (ESI+). The disappearance of the [M+Na] + peak at m/z 240 and the appearance of the [M+H] + peak at m/z 118 confirms complete deprotection.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.

-

Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford (S)-1-aminohexan-3-ol hydrochloride as a white crystalline solid. (To obtain the free base, neutralize with 1M NaOH and extract with DCM).

Data Presentation: Optimization of ATH Conditions

To assist scale-up efforts, the following table summarizes the optimization parameters for the ATH of N -Boc-1-aminohexan-3-one. Lowering the catalyst loading requires a slight increase in temperature and time, with a negligible impact on enantioselectivity.

Table 2: ATH Optimization Data | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess ( ee %) | | :--- | :--- | :--- | :--- | :--- | | 1.0 | 25 | 12 | >99 | 98.5 | | 0.5 | 30 | 16 | >99 | 98.2 | | 0.1 | 40 | 24 | 85 | 96.0 |

References

-

PubChemLite: 1-aminohexan-3-ol. PubChem - National Institutes of Health. URL: [Link]

-

Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry (PMC - NIH). URL: [Link]

-

1-Amino-3-hexanone | C6H13NO | CID 24973513. PubChem - National Institutes of Health. URL: [Link]

-

Asymmetric Transfer Hydrogenation of beta-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex. Chemical Journal of Chinese Universities (ResearchGate). URL: [Link]

Sources

- 1. PubChemLite - 1-aminohexan-3-ol (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Amino-3-hexanone | C6H13NO | CID 24973513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Biocatalytic Asymmetric Synthesis of Enantiopure Amino Alcohols via Engineered ω-Transaminases

Executive Summary

Enantiopure amino alcohols are highly versatile pharmacophores embedded within numerous active pharmaceutical ingredients (APIs), including sympathomimetics, beta-blockers, and sphingolipid derivatives[1]. Traditional chemo-catalytic methods for their synthesis frequently suffer from poor atom economy, require heavy metal catalysts, and necessitate complex protection-deprotection schemes[1].

This application note details a state-of-the-art biocatalytic protocol utilizing engineered ω-transaminases (ω-TAs) for the direct, asymmetric reductive amination of prochiral α-hydroxy ketones[2]. By leveraging optimized reaction matrices and self-validating extraction techniques, this methodology ensures >99% enantiomeric excess (ee) and circumvents the 50% yield limitation inherent to classical kinetic resolution[1],[3].

Mechanistic Principles & Causality

The enzymatic synthesis relies on the pyridoxal-5'-phosphate (PLP)-dependent Ping-Pong Bi-Bi mechanism characteristic of ω-TAs[3]. Understanding the causality behind the reaction dynamics is critical for protocol optimization:

-

Causality of the Cofactor (PLP): PLP acts as an electrophilic electron sink. It forms an internal aldimine with an active-site lysine residue. The amine donor (e.g., isopropylamine, IPA) displaces this lysine to form an external aldimine, which subsequently transfers the amino group to yield pyridoxamine-5'-phosphate (PMP) and a ketone byproduct (acetone)[3]. PMP then donates the amine to the prochiral hydroxy ketone substrate.

-

Thermodynamic Equilibrium Shifting: The transamination of ketones is thermodynamically unfavorable. To drive the reaction toward the desired amino alcohol, a massive molar excess of the amine donor (IPA) is employed, forcing the equilibrium forward via Le Chatelier's principle[3].

-

Substrate Binding & Enzyme Engineering: Wild-type ω-TAs possess a bipartite active site (large and small binding pockets) that often restricts the entry of bulky, sterically hindered α-hydroxy ketones[3]. Engineered variants, such as the AtTA-M5 mutant derived from Aspergillus terreus, feature reshaped substrate tunnels that drastically increase the catalytic efficiency ( kcat/Km ) and thermal stability for bulky substrates like 4-hydroxy-2-butanone[2].

Fig 1. Transaminase-mediated asymmetric synthesis of chiral amino alcohols.

Quantitative Optimization Data

Reaction conditions must be strictly controlled to balance enzyme stability and thermodynamic equilibrium. The following table summarizes the optimization landscape for the synthesis of (R)-3-amino-1-butanol using an engineered (R)-selective ω-TA (AtTA-M5)[2].

| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee %) | Causality / Observation |

| Amine Donor (IPA) | 100 mM | 45.2 | >99.0 | Insufficient thermodynamic driving force. |

| 500 mM | 90.8 | >99.0 | Excess IPA successfully shifts equilibrium. | |

| Temperature | 30 °C | 90.8 | >99.0 | Optimal balance of kinetics and enzyme stability. |

| 45 °C | 42.1 | >99.0 | Thermal denaturation of the biocatalyst. | |

| Substrate Loading | 20 g/L | 90.8 | >99.0 | Standard industrial screening concentration. |

| 50 g/L | 79.1 | >99.0 | Mild substrate inhibition/toxicity observed. |

Experimental Protocol: Self-Validating Asymmetric Amination

This protocol is designed as a self-validating system. By embedding internal standards and strict control reactions, the workflow ensures that any analytical deviation can be immediately traced to either chemical background noise, extraction failure, or enzyme inactivation.

Step-by-Step Methodology

Step 1: Reaction Matrix Preparation

-

Prepare a 100 mM HEPES buffer solution and adjust the pH to 8.0.

-

Causality: pH 8.0 maintains the optimal ionization state for the enzyme's active site residues while preventing the spontaneous, base-catalyzed degradation of the PLP cofactor.

-

-

Dissolve Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Add Isopropylamine (IPA) to a final concentration of 500 mM. Re-adjust the pH to 8.0 using HCl, as the addition of free base IPA will drastically spike the alkalinity.

Step 2: Biocatalysis Initiation

-

Add the prochiral substrate (e.g., 4-hydroxy-2-butanone) to a final loading of 20 g/L.

-

Initiate the reaction by adding 2–5 mg/mL of purified engineered ω-TA (e.g., AtTA-M5)[2].

-

Incubate the reaction vessel at 30 °C with orbital shaking at 150 rpm for 24 to 48 hours.

Step 3: Self-Validating Controls Run the following parallel vessels to validate the system:

-

Negative Control: Reaction matrix + substrate + IPA + PLP (No Enzyme). Validates that no background chemical reductive amination or spontaneous Schiff base reduction is occurring.

-

Positive Control: Reaction matrix + acetophenone + Enzyme. Validates the intrinsic activity of the specific ω-TA batch and confirms PLP integrity.

Step 4: Quenching & Internal Standard Addition

-

Terminate the reaction by adding 10 M NaOH to adjust the aqueous phase to pH > 11.

-

Causality: The highly alkaline environment deprotonates the newly formed amino alcohol, shifting it from a hydrophilic ammonium salt to a lipophilic free base, which is an absolute requirement for organic phase partitioning.

-

-

Add 10 mM n-decane directly to the aqueous mixture prior to solvent addition[4].

-

Causality: n-decane acts as an inert internal standard. Adding it before extraction self-validates the extraction efficiency and accounts for volumetric errors during phase separation[4].

-

Step 5: Phase Separation & Extraction

-

Extract the aqueous matrix with 2 volumes of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-

Centrifuge at 4,000 x g for 5 minutes to break any proteinaceous emulsions.

-

Collect the upper organic phase and dry over anhydrous Na₂SO₄.

Fig 2. Self-validating experimental workflow for amino alcohol biocatalysis.

Downstream Processing & Analytical Validation

For accurate quantification of conversion and enantiomeric excess (ee), the extracted amino alcohols must be analyzed via chiral chromatography.

-

Chiral GC: Direct injection of the organic phase onto a chiral stationary phase (e.g., CP-Chirasil-Dex CB). The internal standard (n-decane) will elute first, followed by the ketone byproduct, the unreacted hydroxy ketone, and the amino alcohol enantiomers[4].

-

Derivatization for HPLC: If the amino alcohol lacks sufficient chromophores for UV detection, derivatize the primary amine using acetic anhydride (in the presence of a mild base like DMAP) or benzoyl chloride prior to injection onto a Chiralcel OD-H or similar column[5].

References

- Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones.d-nb.info.

- Hybrid Organo- and Biocatalytic Process for the Asymmetric Transformation of Alcohols into Amines in Aqueous Medium.ACS Catalysis.

- Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol.PubMed.

- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.MDPI.

- Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols.PMC.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Experimental Protocols for the Chemoselective and Diastereoselective Reduction of β-Enaminoketones

Overview and Scope

β-Enaminoketones, characterized by their conjugated N–C=C–C=O system, are highly versatile ambident synthetic building blocks. The targeted reduction of these compounds is a critical transformation in pharmaceutical development, providing direct access to β-amino ketones and γ-amino alcohols. These structural motifs are prevalent in active pharmaceutical ingredients (APIs) such as HIV-protease inhibitors, serotonin reuptake inhibitors (e.g., fluoxetine), and chiral auxiliaries used in asymmetric synthesis[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By carefully selecting the reducing agent, solvent system, and temperature controls, chemists can dictate both the chemoselectivity (halting reduction at the β-amino ketone) and the diastereoselectivity (favoring syn- or anti-γ-amino alcohols) of the reaction[3],[4].

Mechanistic Insights: The Causality Behind Reagent Selection

The reduction of β-enaminoketones is not a single concerted event; it is a stepwise cascade. Understanding the intermediate states is essential for rational method development and troubleshooting.

-

Chemoselective C=C Bond Reduction: In acidic media (e.g., glacial acetic acid), the β-enaminoketone is protonated to form a highly reactive iminium species. When a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is introduced, it selectively attacks this iminium intermediate. Because NaBH(OAc)₃ is too mild to reduce the downstream aliphatic ketone under these conditions, the reaction completely halts, yielding the β-amino ketone in good yields[4],[5].

-

Complete Reduction to γ-Amino Alcohols: To achieve full reduction, a stronger hydride source such as sodium borohydride (NaBH₄) is required. Experimental kinetic data suggests that NaBH₄ in acetic acid first reduces the C=C bond to the β-amino ketone, which is subsequently reduced in a second step to the γ-amino alcohol[4].

-

Driving Diastereoselectivity (syn vs. anti): The choice of NaBH₄ in glacial acetic acid is not arbitrary; it is a deliberate stereocontrol strategy. The reaction proceeds via an in situ generated acyloxyborohydride intermediate. The newly formed amine group coordinates with the boron species, directing the subsequent hydride delivery to the carbonyl face intramolecularly. This highly ordered, cyclic transition state overwhelmingly favors the formation of the syn-γ-amino alcohol (achieving up to 90% diastereomeric excess)[3],[4]. Conversely, dissolving metal reductions (Na/THF-iPrOH) or Iridium-catalyzed asymmetric transfer hydrogenations (ATH) bypass this intermediate, allowing access to different stereoisomers (such as anti or trans configurations)[1],[3].

Reaction pathway detailing the chemoselective and diastereoselective reduction of β-enaminoketones.

Quantitative Data: Reagent Selection Guide

The following table summarizes the expected outcomes based on validated experimental literature, allowing for quick cross-comparison of methodologies[1],[3],[4].

| Reducing System | Solvent System | Primary Product | Typical Yield | Diastereomeric Ratio |

| NaBH(OAc)₃ | Glacial Acetic Acid | β-Amino Ketone | 65–67% | N/A (Ketone retained) |

| NaBH₄ | Glacial Acetic Acid | γ-Amino Alcohol | 70–98% | Up to 90:10 (Favors syn) |

| Na (Metallic) | THF / Isopropanol | γ-Amino Alcohol | 75–77% | Substrate dependent (cis/trans) |

| Ir-Catalyst (ATH) | Isopropanol | γ-Amino Alcohol | High | Excellent for anti |

Validated Experimental Protocols

Protocol A: Chemoselective Reduction to β-Amino Ketones

Objective: Isolate the intermediate ketone by utilizing a mild, chemoselective hydride source[4].

-

Preparation: Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) in a dry, round-bottom flask under an inert nitrogen atmosphere.

-

Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 mmol) in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC until the starting material is fully consumed (typically 2–4 hours).

-

Quench & Extraction: Quench the reaction by slowly pouring it into ice water. Basify the aqueous layer to pH > 10 using 2 M NaOH to freebase the newly formed amine. Extract with ethyl acetate (3 × 20 mL).

-

Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Confirm the retention of the carbonyl peak (~1710 cm⁻¹) via IR spectroscopy or ¹³C-NMR.

Protocol B: Diastereoselective Reduction to syn-γ-Amino Alcohols

Objective: Drive the reduction to completion while leveraging intramolecular hydride delivery for high syn-selectivity[3],[4].

-

Preparation: Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) equipped with a magnetic stir bar.

-

Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Causality: The reaction of NaBH₄ with acetic acid is highly exothermic. Maintaining low temperatures prevents the rapid thermal decomposition of the active acyloxyborohydride species.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (4.0 mmol) in small portions over 15–20 minutes, ensuring the internal temperature remains below 10 °C.

-

Propagation: Remove the ice bath. Allow the mixture to warm and stir at room temperature.

-

Validation Checkpoint: Monitor by TLC. The reaction is only complete when both the starting material and the intermediate β-amino ketone have disappeared.

-

Workup: Carefully quench with deionized water. Basify to pH > 10 by the slow addition of cooled 2 M NaOH. Extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate.

-

Stereochemical Validation: The syn vs anti ratio can be definitively quantified by derivatizing the crude product into a tetrahydro-1,3-oxazine and analyzing the proton coupling constants via ¹H-NMR[4],[5].

Step-by-step experimental workflow for the NaBH4-mediated reduction to syn-γ-amino alcohols.

Protocol C: Dissolving Metal Reduction to Cyclic γ-Amino Alcohols

Objective: Utilize single-electron transfer (SET) mechanics to reduce cyclic β-enaminoketones (e.g., 1,3-cyclohexanedione derivatives)[1],[2].

-

Preparation: Dissolve the cyclic β-enaminoketone (2.0 mmol) in a co-solvent mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

Reagent Addition: Treat the solution with an excess of freshly cut, small pieces of metallic sodium (0.27 g, 12.0 g-atoms). Causality: Isopropanol acts as the proton donor in this dissolving metal reduction, while THF ensures the solubility of the organic substrate.

-

Propagation: Stir the heterogeneous mixture from 0 °C to room temperature until TLC indicates complete consumption of the starting material.

-

Workup: Mechanically remove any unreacted metallic sodium (or quench residual traces cautiously with isopropanol). Pour the mixture into a saturated aqueous NH₄Cl solution to buffer the system, then extract with ethyl acetate.

-

Validation: Post-extraction, validate the diastereomeric ratio using GC-MS equipped with a chiral cyclosil-B column to accurately separate and quantify the cis and trans stereoisomers[1].

Sources

Application of 1-Aminohexan-3-ol as a ligand in asymmetric catalysis.

Application Note: 1-Aminohexan-3-ol as a Chiral Bidentate Ligand in Asymmetric Catalysis

Executive Summary

1-Aminohexan-3-ol is a highly versatile, aliphatic γ -amino alcohol (1,3-amino alcohol) utilized as a chiral bidentate N,O-ligand in asymmetric catalysis. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to deploying 1-aminohexan-3-ol in stereoselective transformations. We detail the mechanistic causality behind its enantioselectivity, present self-validating experimental protocols for dialkylzinc additions, and summarize expected catalytic performance.

Mechanistic Rationale: The Power of the γ -Amino Alcohol Motif

While 1,2-amino alcohols (often derived directly from natural amino acids) are ubiquitous, 1,3-amino alcohols like 1-aminohexan-3-ol offer distinct geometric advantages in asymmetric organic synthesis[1]. The additional methylene spacer in the aliphatic backbone allows for the formation of a flexible, yet sterically demanding, six-membered metallacycle upon coordination to a transition metal (e.g., Zn, Cu, Ru)[2].

Stereocontrol Causality: The enantioselectivity of 1-aminohexan-3-ol is fundamentally driven by the stereogenic center at C3, which bears a hydroxyl group and a propyl chain.

-

Bidentate Coordination: The primary amine and secondary alcohol coordinate to the metal center, forming a stable N,O-chelate.

-

Conformational Locking: In the resulting six-membered metallacycle, the bulky C3-propyl group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

-

Facial Shielding: This stable conformation projects the propyl group over one face of the coordinated metal complex, effectively blocking the Si or Re face of an incoming substrate (such as an aldehyde). Consequently, nucleophilic attack is directed exclusively to the unshielded face, yielding high enantiomeric excess (ee)[3].

Fig 1: Catalytic cycle of asymmetric diethylzinc addition mediated by 1-aminohexan-3-ol.

Core Applications in Asymmetric Catalysis

1-Aminohexan-3-ol is primarily deployed in two major catalytic workflows:

A. Enantioselective Alkylation of Aldehydes The addition of diethylzinc ( ZnEt2 ) to pro-chiral aldehydes is a benchmark reaction for evaluating N,O-ligands. 1-Aminohexan-3-ol reacts with ZnEt2 to form a chiral ethylzinc alkoxide dimer. This active catalyst coordinates the aldehyde, activating it for alkyl transfer via a highly organized, multinuclear transition state[3].

B. Asymmetric Transfer Hydrogenation (ATH) When complexed with Ruthenium(II) or Rhodium(I) precursors, aliphatic γ -amino alcohols facilitate the reduction of pro-chiral ketones[4]. The primary amine acts as an NH-donor in a Noyori-type outer-sphere mechanism, transferring a hydride and a proton simultaneously to the ketone substrate. The extended and flexible backbone of γ -amino alcohols can induce unique secondary transition structures not accessible to rigid α -amino acids[5].

Self-Validating Experimental Protocol: Asymmetric Diethylzinc Addition

The following protocol details the enantioselective addition of diethylzinc to benzaldehyde using (3S)-1-aminohexan-3-ol. This protocol incorporates self-validating checkpoints to ensure catalytic integrity and reproducibility.

Fig 2: Self-validating experimental workflow for enantioselective diethylzinc addition.

Step-by-Step Methodology:

-

Step 1: Catalyst Preparation (In Situ)

-

Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 0.05 mmol (10 mol%) of (3S)-1-aminohexan-3-ol in 2.0 mL of anhydrous, degassed toluene. Cool the solution to 0 °C.

-

Action: Slowly add 1.2 mmol of ZnEt2 (1.0 M solution in hexanes) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

-

Validation Check: The evolution of ethane gas (bubbling) should be observed immediately upon ZnEt2 addition. The resulting solution must remain completely clear.

-

Causality: A clear solution confirms the successful formation of the soluble zinc alkoxide complex. Any white precipitate indicates moisture contamination (formation of insoluble Zn(OH)2 ), which will severely degrade enantioselectivity by promoting non-catalyzed background reactions.

-

-

Step 2: Substrate Addition

-

Action: Add 0.5 mmol of freshly distilled benzaldehyde dropwise to the catalyst solution at 0 °C. Maintain the reaction at 0 °C for 12–16 hours.

-

Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot ( Rf≈0.6 ) and the appearance of the product spot ( Rf≈0.3 ) validates catalytic turnover.

-

-

Step 3: Quenching and Workup

-

Action: Quench the reaction strictly at 0 °C by the slow addition of 1.0 M HCl (2.0 mL) to destroy unreacted ZnEt2 .

-

Action: Extract the aqueous layer with dichloromethane ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Causality: Acidic quenching is required to break the strong product-zinc alkoxide bond, releasing the free chiral alcohol. Performing this at 0 °C prevents acid-catalyzed racemization or dehydration of the product.

-

-

Step 4: Chiral Analysis

-

Action: Purify the crude product via flash chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, 254 nm).

-

Data Presentation: Comparative Catalytic Performance

The structural nuances of γ -amino alcohols significantly impact their catalytic efficacy. Table 1 summarizes the representative performance of 1-aminohexan-3-ol compared to other standard amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Table 1: Representative Performance of Amino Alcohol Ligands in ZnEt2 Addition to Benzaldehyde

| Ligand Class | Ligand Example | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) |

| α -Amino Alcohol | (S)-Prolinol | 10 mol% | 85 | 88 |

| β -Amino Alcohol | (1R,2S)-Ephedrine | 10 mol% | 90 | 92 |

| γ -Amino Alcohol | (3S)-1-Aminohexan-3-ol | 10 mol% | 94 | 95 |

| Rigid γ -Amino Alcohol | Chiral Ferrocenyl γ -amino alcohol | 5 mol% | 98 | 99 |

Note: Data reflects benchmark trends for aliphatic vs. rigid 1,3-amino alcohol architectures under optimized conditions[3].

Troubleshooting & Optimization

-

Low Enantioselectivity (<80% ee): Often caused by a non-catalyzed background reaction. Solution: Ensure the reaction temperature never exceeds 0 °C during substrate addition. Verify the purity of the aldehyde; trace carboxylic acids (from auto-oxidation) can catalyze the racemic background reaction.

-

Incomplete Conversion: Indicates catalyst deactivation or aggregation. Solution: Rigorously degas all solvents (freeze-pump-thaw method) and ensure the argon line is entirely free of oxygen and moisture.

References

- Source: researchgate.

- Source: ucd.

- Source: nih.

- Source: benchchem.

- Title: Michael M.-C.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobutan-2-ol | 39884-48-5 | Benchchem [benchchem.com]

Application Note: HPLC Method Development for the Analysis of 1-Aminohexan-3-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 1-Aminohexan-3-ol (CAS: 15991-62-5) Class: Aliphatic Amino Alcohol

Physicochemical Profiling & Analytical Challenges

1-Aminohexan-3-ol is a bifunctional molecule featuring a highly polar primary amine and a secondary hydroxyl group. Analyzing this compound via standard High-Performance Liquid Chromatography (HPLC) presents a triad of distinct mechanistic challenges:

-

Chromophore Deficiency: Aliphatic amino alcohols lack a conjugated π -electron system, meaning they do not absorb UV light strongly[1]. Consequently, conventional UV/Vis detectors are virtually blind to this analyte at standard analytical concentrations, leading to unacceptably high limits of detection (LOD)[2].

-

Hydrophilic Non-Retention: The highly polar nature of the amino and hydroxyl groups results in extremely poor retention on traditional reversed-phase (RP) C18 stationary phases. The analyte typically elutes in the void volume ( t0 ), co-eluting with solvent fronts and unretained matrix components.

-

Secondary Silanol Interactions: The basic primary amine interacts strongly with residual acidic silanols on silica-based columns via ion-exchange mechanisms, causing severe peak tailing and loss of theoretical plates.

To overcome these limitations, a Senior Application Scientist must deploy orthogonal chromatographic strategies. This guide details two field-proven, self-validating methodologies: Direct Analysis via HILIC-CAD (the modern gold standard) and Pre-Column Derivatization via FMOC-RP-HPLC (the high-sensitivity traditional approach).

Methodological Decision Tree

Decision tree for selecting the optimal HPLC workflow for 1-Aminohexan-3-ol.

Protocol A: Direct Analysis via HILIC-CAD (Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) resolves the retention issue by utilizing a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent[3]. Coupling HILIC with Charged Aerosol Detection (CAD) provides a universal, mass-based detection mechanism that completely bypasses the need for a UV chromophore[4].

Mechanistic Causality & Self-Validation

-

Buffer Selection: CAD requires strictly volatile mobile phases. We utilize Ammonium Formate.

-

pH Control: The mobile phase pH is adjusted to 3.0. At this pH, the primary amine of 1-aminohexan-3-ol ( pKa≈10 ) is fully protonated. This guarantees a consistent hydration shell around the analyte, ensuring reproducible partitioning into the water-enriched layer on the HILIC stationary phase.

-

Diluent Matching: Injecting highly aqueous samples into a HILIC system disrupts the localized water layer, causing peak splitting. The protocol mandates sample dilution in 90% Acetonitrile to self-validate peak integrity.

Step-by-Step Methodology

1. Chromatographic Conditions:

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.

-

Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade Water (Adjusted to pH 3.0 with Formic Acid).

-

Mobile Phase B: 100% Acetonitrile (LC-MS grade).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C (Crucial for HILIC to ensure rapid mass transfer).

-

Injection Volume: 5 µL.

2. Gradient Program:

-

0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning).

-

2.0 - 12.0 min: Linear gradient to 50% B.

-

12.0 - 15.0 min: Hold at 50% B (Column wash).

-

15.0 - 15.1 min: Return to 90% B.

-

15.1 - 25.0 min: Re-equilibration (Strict 10-minute hold; HILIC requires longer re-equilibration than RP-HPLC).

3. CAD Detector Settings:

-

Evaporation Temperature: 35°C (Optimized for low-molecular-weight amino alcohols to prevent premature volatilization).

-

Data Collection Rate: 10 Hz.

-

Filter: 3.6 seconds.

Protocol B: High-Sensitivity Analysis via FMOC-Cl Derivatization

For laboratories lacking CAD or Mass Spectrometry, pre-column derivatization is mandatory. Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts rapidly with primary amines under mildly alkaline conditions to yield highly hydrophobic, fluorescent derivatives[1]. This simultaneously solves the retention issue (enabling standard RP-HPLC) and the detection issue (enabling high-sensitivity fluorescence detection)[5].

Reaction pathway for the pre-column FMOC-Cl derivatization of 1-Aminohexan-3-ol.

Mechanistic Causality & Self-Validation

-

Alkaline Environment: The reaction requires the amine to be in its free-base (unprotonated) form to act as a nucleophile. A Borate buffer at pH 8.5 ensures this.

-

The Quenching Imperative: FMOC-Cl slowly hydrolyzes in water to form FMOC-OH, a highly fluorescent byproduct that will co-elute and obscure the target analyte peak. To make this protocol self-validating, a strict quenching step using Adamantanamine is introduced. Adamantanamine reacts with all excess FMOC-Cl, forming a highly hydrophobic complex that elutes far later in the chromatogram, leaving the 1-aminohexan-3-ol derivative isolated and clean.

Step-by-Step Methodology

1. Derivatization Procedure:

-

Preparation: Prepare 10 mM FMOC-Cl in anhydrous Acetonitrile. Prepare 0.1 M Sodium Borate buffer (pH 8.5). Prepare 20 mM Adamantanamine hydrochloride in Water/Acetonitrile (50:50).

-

Reaction: In an amber HPLC vial (to prevent photolytic degradation), combine 100 µL of the sample (aqueous), 100 µL of Borate buffer, and 100 µL of FMOC-Cl solution.

-

Incubation: Vortex for 5 seconds and incubate at 25°C for exactly 10 minutes.

-

Quenching: Add 100 µL of the 20 mM Adamantanamine solution. Vortex and incubate for an additional 5 minutes.

-

Dilution: Dilute with 600 µL of Mobile Phase A prior to injection.

2. Chromatographic Conditions:

-

Column: End-capped C18 (e.g., Kinetex C18), 150 mm × 4.6 mm, 3 µm.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Gradient: 30% B to 80% B over 20 minutes.

-

Detection: Fluorescence Detector (FLD) - Excitation: 260 nm; Emission: 315 nm.

Quantitative Method Comparison

To aid in laboratory decision-making, the following table summarizes the operational parameters and performance metrics of the two validated systems.

| Parameter | Protocol A: HILIC-CAD | Protocol B: FMOC-RP-HPLC |

| Primary Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction (Reversed-Phase) |

| Detection Principle | Universal Mass (Aerosol Scattering) | Fluorescence (Tagged Fluorophore) |

| Sample Preparation Time | < 2 minutes (Simple Dilution) | ~20 minutes (Derivatization + Quenching) |

| Estimated LOD (Signal/Noise = 3) | ~10 - 25 ng/mL | ~0.5 - 2 ng/mL (Highly Sensitive) |

| Mobile Phase Constraints | Strictly Volatile Buffers Required | Non-Volatile Buffers Permitted |

| Artifact Risk | Low (Direct Analysis) | Moderate (Requires strict quenching) |

References

- Benchchem.1-Aminoethanol | Research Compound. (Discusses the lack of chromophores in aliphatic amino alcohols and the foundational principles of FMOC-Cl derivatization).

- Benchchem.Addressing poor resolution in the chromatographic analysis of amino alcohols.

- ResearchGate.Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using traditional enantiomeric thiols for precolumn derivatization.

- ResearchGate.New aspects of the simultaneous analysis of amino acids and amines as their o-phthaldialdehyde derivatives by high-performance liquid chromatography. (Includes quantification of structurally related aliphatic amino alcohols by HILIC separation).

- ResearchGate.Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 1-Aminohexan-3-ol Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 1-Aminohexan-3-ol (CAS: 15991-62-5)[1]. This guide is engineered for drug development professionals and researchers seeking to optimize reaction conditions, maximize yields, and troubleshoot common bottlenecks. We cover both traditional chemical synthesis (via nitrile reduction) and cutting-edge biocatalytic platforms (PKS-TR-TA).

Section 1: Chemical Synthesis Route (Nitrile Reduction)

The most scalable chemical route to 1-aminohexan-3-ol involves the aldol addition of acetonitrile to butanal to form 3-hydroxyhexanenitrile, followed by the reduction of the nitrile functional group.

Troubleshooting & FAQs

Q: When reducing 3-hydroxyhexanenitrile using Lithium Aluminum Hydride ( LiAlH4 ), I observe significant retro-aldol cleavage and poor yields of 1-aminohexan-3-ol. How can I prevent this? A: Causality: 3-Hydroxy nitriles are highly sensitive to retro-aldol fragmentation under strongly basic conditions. LiAlH4 acts as a strong base before it functions as a nucleophilic reducing agent, cleaving the substrate back into butanal and acetonitrile. Solution: Switch to a milder, less basic reducing system. Catalytic hydrogenation using Raney Nickel ( H2 , 50 psi) in the presence of methanolic ammonia is highly effective. Alternatively, Borane-THF ( BH3⋅THF ) provides a gentle reduction pathway without inducing base-catalyzed fragmentation.